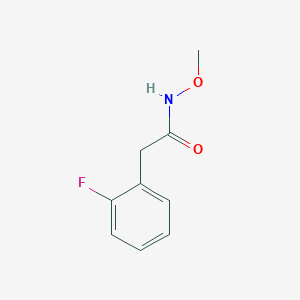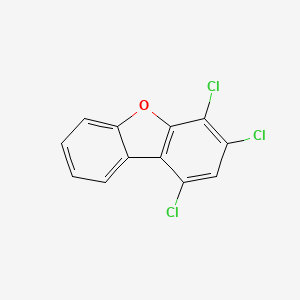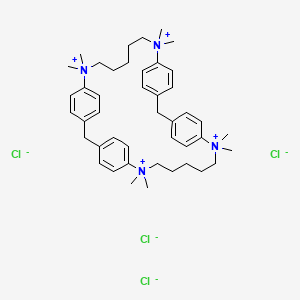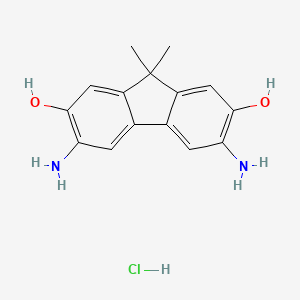
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. This compound is characterized by the presence of an allyl group, a bromopropyl group, and a methyl group attached to the barbituric acid core. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of 5-allyl-5-(2-bromopropyl)barbituric acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The carbonyl groups in the barbituric acid core can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Major Products Formed
Substitution Products: Amino or thio derivatives of the compound.
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Alcohols or ethers derived from the barbituric acid core.
科学的研究の応用
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbituric acid derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent due to its central nervous system depressant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The molecular targets include GABA receptors and ion channels, which are involved in the regulation of neuronal excitability .
類似化合物との比較
Similar Compounds
- 5-Allyl-5-(2-bromopropyl)barbituric acid
- 1-Methyl-5-allyl-5-(2-bromopropyl)barbituric acid
- 5-Allyl-5-(2-chloropropyl)-1-methylbarbituric acid
Uniqueness
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is unique due to the presence of both an allyl group and a bromopropyl group, which confer distinct chemical reactivity and pharmacological properties
特性
| 22564-09-6 | |
分子式 |
C11H15BrN2O3 |
分子量 |
303.15 g/mol |
IUPAC名 |
5-(2-bromopropyl)-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-5-11(6-7(2)12)8(15)13-10(17)14(3)9(11)16/h4,7H,1,5-6H2,2-3H3,(H,13,15,17) |
InChIキー |
OQRQJOGRHNQERN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C)CC=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














